Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a phenoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine using a catalyst such as palladium on carbon (Pd/C) and ammonium formate as the hydrogen donor.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction, where a phenoxypropyl halide reacts with the piperidine ring.
Esterification: The carboxylate group is introduced through an esterification reaction, where the piperidine derivative reacts with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the phenoxypropyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Phenoxypropyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including DPP-4 inhibitors and serotonin reuptake inhibitors.
Biological Research: The compound is utilized in studies related to neurotransmitter modulation and receptor binding.
Industrial Applications: It serves as a reactant in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A similar compound with a piperidine ring and an ethyl ester group.
Ethyl 1-phenylpiperidine-3-carboxylate: Another related compound with a phenyl group instead of a phenoxypropyl group.
Uniqueness
Ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride is unique due to its phenoxypropyl substitution, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
ethyl 1-(3-phenoxypropyl)piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-20-17(19)15-8-6-11-18(14-15)12-7-13-21-16-9-4-3-5-10-16;/h3-5,9-10,15H,2,6-8,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSCIYCGMWFEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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